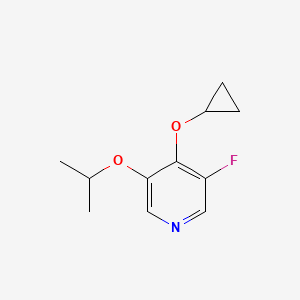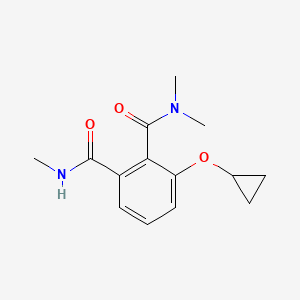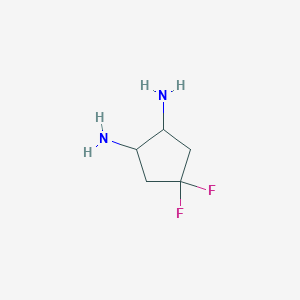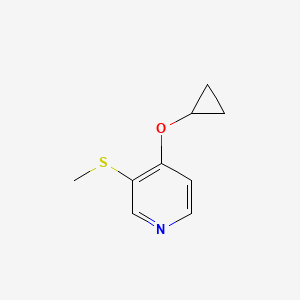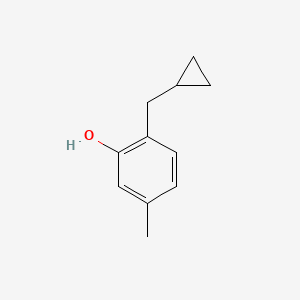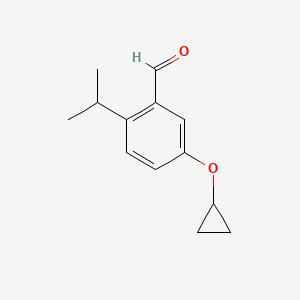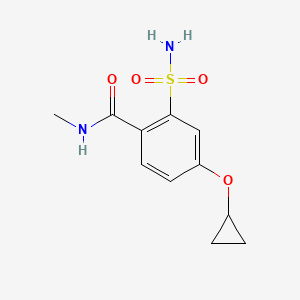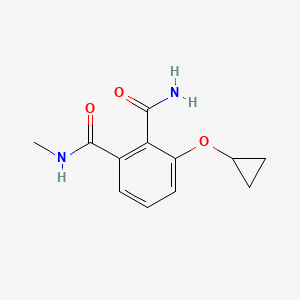
3-Cyclopropoxy-N1-methylphthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) as catalysts for the intramolecular cyclization of 2-(hydroxymethyl)benzamides . This method is advantageous due to its metal-free nature, high atom economy, and mild reaction conditions.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-N1-methylphthalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the TBAI/TBHP-mediated cyclization method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N1-methylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N1-methylphthalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N1-methylphthalamide involves its interaction with specific molecular targets. The cyclopropoxy group and the N1-methyl substitution play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylphthalimide: A derivative with similar structural features but lacking the cyclopropoxy group.
Cyclopropoxyphthalimide: Another derivative with the cyclopropoxy group but without the N1-methyl substitution.
Uniqueness
3-Cyclopropoxy-N1-methylphthalamide is unique due to the presence of both the cyclopropoxy group and the N1-methyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-1-N-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14-12(16)8-3-2-4-9(10(8)11(13)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
OZKCVAURYFNOGO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


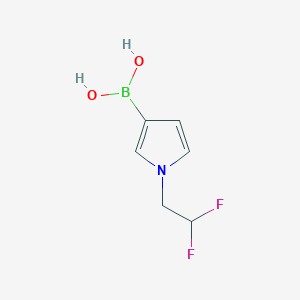
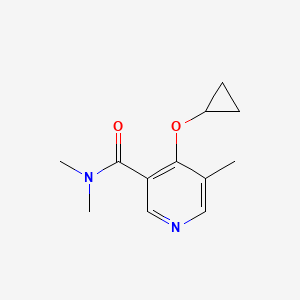
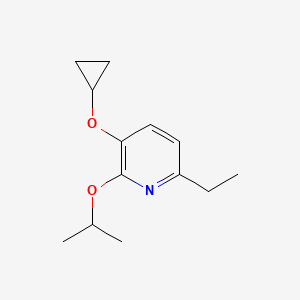
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
